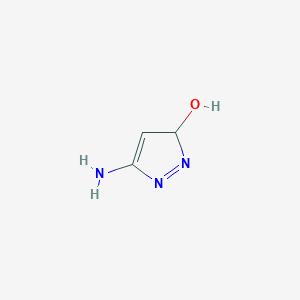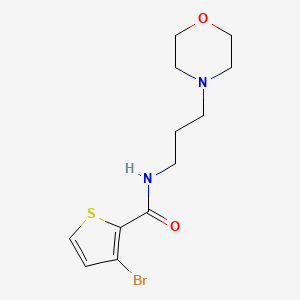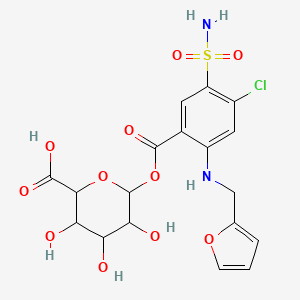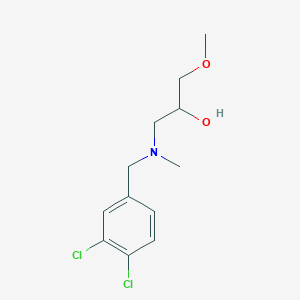![molecular formula C11H7N5O2S2 B14913507 6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)
6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide typically involves the condensation of 2-amino-1,3,4-thiadiazole-5-sulfonamide with an appropriate 2-bromo-ketone . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Cyclization Reactions: The imidazo[2,1-b][1,3,4]thiadiazole core can be further modified through cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, acetic acid, chloroform
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast and lung cancer cell lines
Mécanisme D'action
The mechanism of action of 6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cancer cell growth and survival, leading to apoptosis (programmed cell death) of cancer cells
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
- 6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
Uniqueness
Compared to its analogs, 6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide exhibits unique properties due to the presence of the cyanophenyl group. This group enhances its ability to interact with specific molecular targets, potentially leading to higher biological activity and selectivity .
Propriétés
Formule moléculaire |
C11H7N5O2S2 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
6-(4-cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C11H7N5O2S2/c12-5-7-1-3-8(4-2-7)9-6-16-10(14-9)19-11(15-16)20(13,17)18/h1-4,6H,(H2,13,17,18) |
Clé InChI |
OLEUFDCZDWRTSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
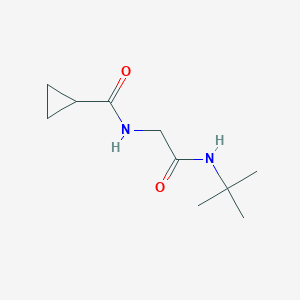
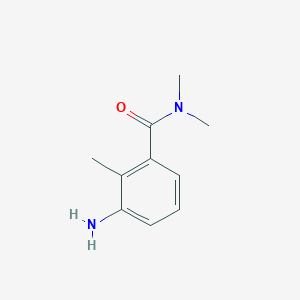
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)

![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)


